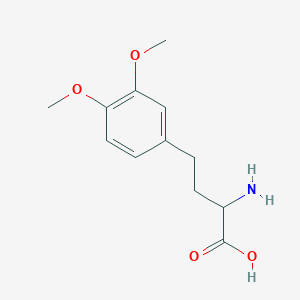
2-amino-2-(hydroxymethyl)propane-1,3-diol;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of formaldehyde with ammonia and glycerol under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through crystallization.
Industrial Production Methods
Industrial production of 2-amino-2-(hydroxymethyl)propane-1,3-diol involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures to ensure complete reaction. The product is then separated and purified using techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield formic acid, while substitution reactions can produce various substituted amines .
Aplicaciones Científicas De Investigación
2-amino-2-(hydroxymethyl)propane-1,3-diol is extensively used in scientific research due to its buffering properties. It is a key component in buffer solutions such as Tris-EDTA (TE) buffer, Tris-acetate-EDTA (TAE) buffer, and Tris-borate-EDTA (TBE) buffer, which are essential for nucleic acid and protein electrophoresis . Additionally, it is used in the preparation of buffer solutions for various biochemical assays and molecular biology experiments .
Mecanismo De Acción
The buffering action of 2-amino-2-(hydroxymethyl)propane-1,3-diol is due to its ability to donate and accept protons, thereby maintaining a stable pH in solutions. The compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to resist changes in pH. This property is crucial for maintaining the optimal conditions required for enzymatic reactions and other biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-2-methyl-1,3-propanediol: Similar in structure but with a methyl group instead of a hydroxymethyl group.
2-ethyl-2-(hydroxymethyl)-1,3-propanediol: Contains an ethyl group instead of an amino group.
2-(2-hydroxyethylamino)-2-(hydroxymethyl)-1,3-propanediol: Has an additional hydroxyethyl group.
Uniqueness
2-amino-2-(hydroxymethyl)propane-1,3-diol is unique due to its combination of amino and hydroxymethyl groups, which provide both buffering capacity and reactivity. This makes it particularly useful in a wide range of biochemical and molecular biology applications .
Propiedades
Número CAS |
855392-18-6 |
|---|---|
Fórmula molecular |
C6H13NO7 |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;oxalic acid |
InChI |
InChI=1S/C4H11NO3.C2H2O4/c5-4(1-6,2-7)3-8;3-1(4)2(5)6/h6-8H,1-3,5H2;(H,3,4)(H,5,6) |
Clave InChI |
CMBWKCUAKOECAG-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO)(CO)N)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(4-Ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B14183294.png)

![1-[4-(Pentane-1-sulfonyl)phenyl]methanamine](/img/structure/B14183309.png)
![6-[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B14183317.png)

![2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl-](/img/structure/B14183327.png)



![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl-](/img/structure/B14183351.png)
![(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14183372.png)


![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)
